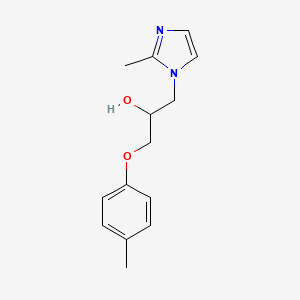
1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, a one-pot synthesis approach for imidazo[1,5-a]pyridines is described, which starts from a carboxylic acid and 2-methylaminopyridines using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux . Another synthesis method for imidazo[2,1-b]benzothiazole derivatives involves the reaction of a substituted isoxazolone with triethylamine in ethanol under reflux conditions . These methods highlight the versatility of imidazole synthesis and the possibility of introducing various substituents, which could be applicable to the target compound.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The structure of related compounds, such as Schiff bases derived from imidazole, has been analyzed using various techniques including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including density functional theory (DFT) calculations, provide insights into the electronic structure and properties of these molecules . These analytical methods would be essential for the detailed molecular structure analysis of "1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolylloxy)propan-2-ol".
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions, including condensation, hydrolysis, and reactions with ketones to form cyclic ketals . The reactivity of the imidazole ring allows for the transformation of these compounds into various bioactive molecules. For example, the synthesis of cyclic ketals from 3-(imidazol-1-yl)propane-1,2-diol demonstrates the potential for creating diverse derivatives . Understanding these reactions is crucial for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents, such as the p-tolyl group, can affect properties like solubility, melting point, and reactivity. The characterization of a related compound, "1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl] perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole", includes IR and NMR spectroscopy, elemental analysis, and X-ray crystallography . These techniques provide a comprehensive understanding of the compound's properties, which would be relevant for analyzing "1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolylloxy)propan-2-ol".
Wissenschaftliche Forschungsanwendungen
Synthesis and Ionic Liquid Properties
Research by Shevchenko et al. (2017) focuses on the synthesis of compounds with nitrogenous centers and variable basicity, which are used to produce hydroxylic ionic liquids. These ionic liquids are characterized by low glass transition temperatures and high conductivity, offering potential applications in electrolytes and other areas requiring high ionic mobility and stability at various temperatures (Shevchenko et al., 2017).
Anticancer and Antimicrobial Evaluation
Şenkardeş et al. (2020) synthesized novel derivatives and evaluated their antimicrobial activity and cytotoxic effects on leukemia and mouse embryonic fibroblast cells. These compounds showed significant activity against certain bacterial strains and demonstrated potential for selective antimicrobial and antileukemic applications (Şenkardeş et al., 2020).
Fuel Cell Electrolytes
Schechter and Savinell (2002) explored the use of imidazole derivatives in polybenzimidazole membranes equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes. This research indicates potential applications in fuel cell technology, especially at elevated temperatures (Schechter & Savinell, 2002).
N-Heterocyclic Carbene Catalysis
Grasa et al. (2002) demonstrated that N-heterocyclic carbenes are efficient catalysts in transesterification reactions, offering a pathway to esterification and acylation reactions at room temperature with low catalyst loadings. This research has implications for synthesis and industrial applications where such catalysis methods can offer more efficient, cleaner reaction pathways (Grasa, Kissling, & Nolan, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Eigenschaften
IUPAC Name |
1-(2-methylimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-3-5-14(6-4-11)18-10-13(17)9-16-8-7-15-12(16)2/h3-8,13,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFAHQZHDLXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C=CN=C2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)
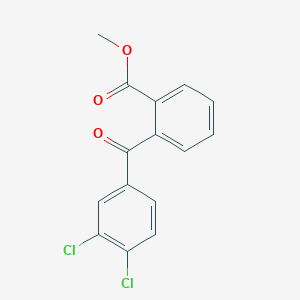

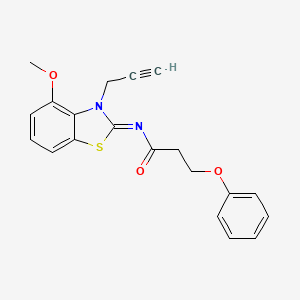
![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)
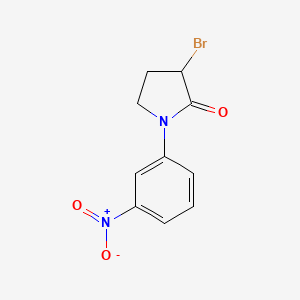
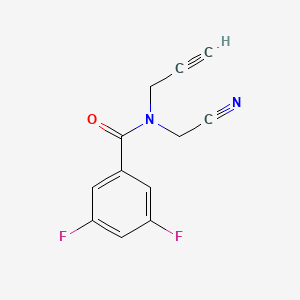
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)